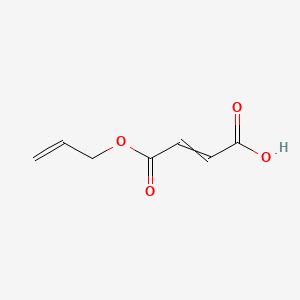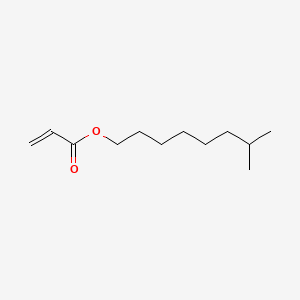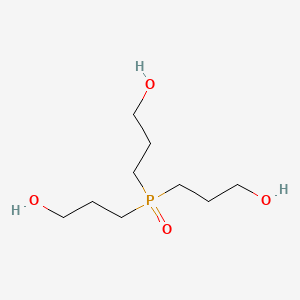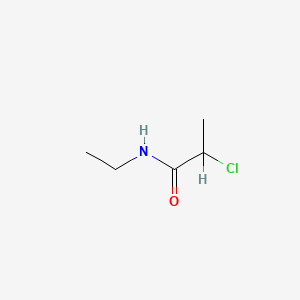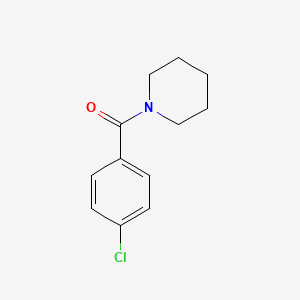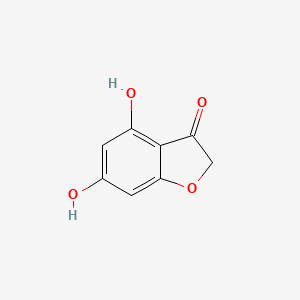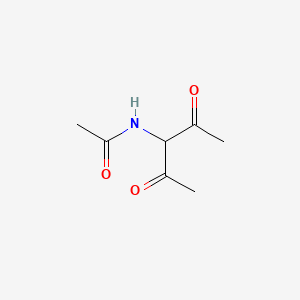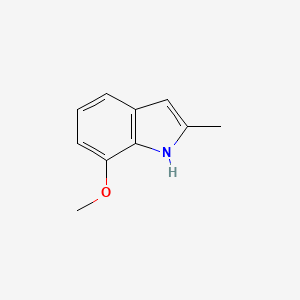
7-methoxy-2-methyl-1H-indole
Descripción general
Descripción
7-Methoxy-2-methyl-1H-indole is a chemical compound with the CAS Number: 53512-46-2 . It has a molecular weight of 161.2 and its IUPAC name is 7-methoxy-2-methyl-1H-indole .
Molecular Structure Analysis
The molecular structure of 7-methoxy-2-methyl-1H-indole is represented by the linear formula C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-7-6-8-4-3-5-9(12-2)10(8)11-7/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis
7-Methoxy-2-methyl-1H-indole has a molecular weight of 161.2 .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Derivatives of Indole, including 7-methoxy-2-methyl-1H-indole, have been studied for their biological activities, such as antimicrobial potential. For instance, the synthesis of new indole derivatives and their evaluation as potential antimicrobial agents have been a subject of research. These studies involve the synthesis of compounds with varied indole structures and testing their efficacy against different microbial strains (Kalshetty, Gani, & Kalashetti, 2012).
Molecular Structure and Bonding
Research on the molecular structure and bonding of indole derivatives, including 7-methoxy-2-methyl-1H-indole, provides insights into their chemical properties and potential applications. Studies like the investigation of Rotundifoline, an oxoindole alkaloid, delve into the planarity of the indole molecule, its bonding, and intramolecular hydrogen bonding, which are crucial for understanding its chemical behavior and applications (Mukhopadhyyay et al., 1998).
Synthesis of Novel Compounds
The synthesis of novel compounds using indole derivatives is another area of significant research. For example, studies on the peri-directed 7-substitution in η6-Indoletricarbonylchromium(O) complexes explore new synthetic pathways and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Masters, Mathews, Nechvatal, & Widdowson, 1989).
Biological Activities and Applications
The investigation into the biological activities and applications of indole derivatives, such as their role in inhibiting HSV-1 infection, is a crucial aspect of research. This includes exploring how these compounds interact with biological systems and their potential therapeutic uses. For instance, studies have shown that certain indole derivatives can interfere with viral transcriptional events, offering insights into their potential as antiviral agents (Bag et al., 2014).
Antioxidant and Cytotoxicity Properties
Research on the antioxidant and cytotoxicity properties of indole derivatives, including their interactions with natural food flavors, has been conducted. This includes evaluating their efficacy as antioxidants and assessing their safety profile in terms of cytotoxicity, which is vital for their potential use in food and pharmaceutical applications (Goh et al., 2015).
Direcciones Futuras
Indole derivatives, including 7-methoxy-2-methyl-1H-indole, have diverse biological activities and show promise for future therapeutic applications . They have been used in the treatment of various disorders in the human body, including cancer cells and microbes . The development of novel methods of synthesis for these compounds is an area of active research .
Propiedades
IUPAC Name |
7-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-3-5-9(12-2)10(8)11-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSVZXMZMGPDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315949 | |
| Record name | 7-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-methyl-1H-indole | |
CAS RN |
53512-46-2 | |
| Record name | 53512-46-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

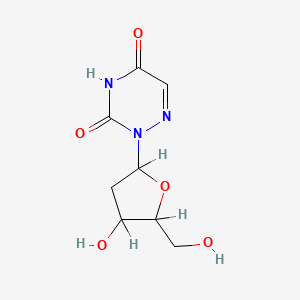
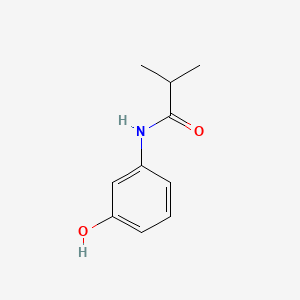
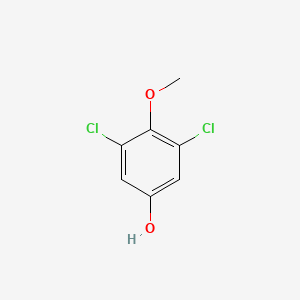
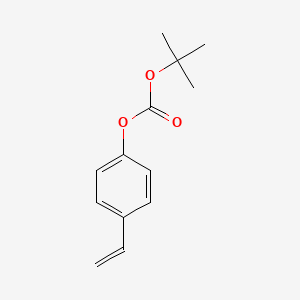
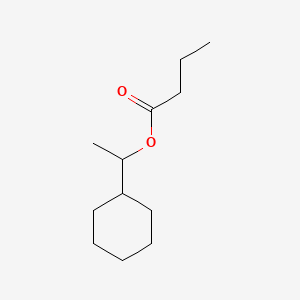
![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
